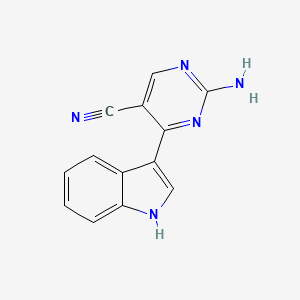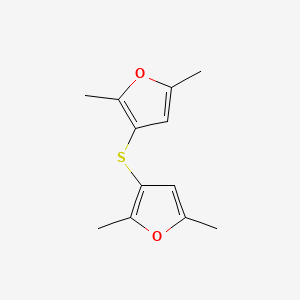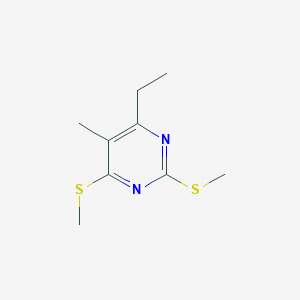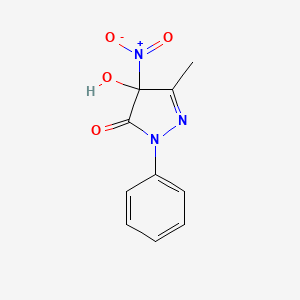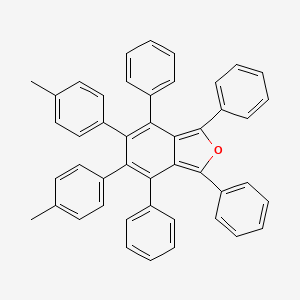
5,6-Bis(4-methylphenyl)-1,3,4,7-tetraphenyl-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,7-Tetraphenyl-5,6-di-p-tolylisobenzofuran is a complex organic compound belonging to the isobenzofuran family This compound is characterized by its unique structure, which includes multiple phenyl and p-tolyl groups attached to an isobenzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,7-Tetraphenyl-5,6-di-p-tolylisobenzofuran typically involves multi-step organic reactions. One common method starts with the reaction of (Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol with trimethylsilyl chloride in dichloromethane at ambient temperature, resulting in a dimeric ether compound. This intermediate is then heated in toluene under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for 1,3,4,7-Tetraphenyl-5,6-di-p-tolylisobenzofuran are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,7-Tetraphenyl-5,6-di-p-tolylisobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the phenyl or p-tolyl rings.
Applications De Recherche Scientifique
1,3,4,7-Tetraphenyl-5,6-di-p-tolylisobenzofuran has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 1,3,4,7-Tetraphenyl-5,6-di-p-tolylisobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes. For example, its ability to undergo oxidation and reduction reactions can influence redox pathways in cells. Additionally, its fluorescent properties make it useful for imaging and tracking biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylethene: Known for its aggregation-induced emission properties.
Tetraphenylporphyrin: Used in photodynamic therapy and as a photosensitizer.
Tetraphenyl-1,4-dioxin: Studied for its luminescent properties.
Uniqueness
1,3,4,7-Tetraphenyl-5,6-di-p-tolylisobenzofuran stands out due to its specific combination of phenyl and p-tolyl groups attached to an isobenzofuran core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic electronics.
Propriétés
Numéro CAS |
62422-89-3 |
|---|---|
Formule moléculaire |
C46H34O |
Poids moléculaire |
602.8 g/mol |
Nom IUPAC |
5,6-bis(4-methylphenyl)-1,3,4,7-tetraphenyl-2-benzofuran |
InChI |
InChI=1S/C46H34O/c1-31-23-27-35(28-24-31)39-40(36-29-25-32(2)26-30-36)42(34-17-9-4-10-18-34)44-43(41(39)33-15-7-3-8-16-33)45(37-19-11-5-12-20-37)47-46(44)38-21-13-6-14-22-38/h3-30H,1-2H3 |
Clé InChI |
VPXMFHIENGEVMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C3=C(OC(=C3C(=C2C4=CC=C(C=C4)C)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


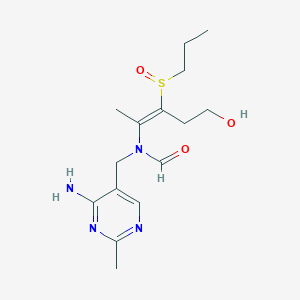
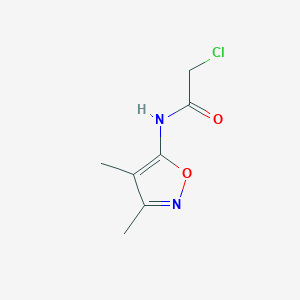
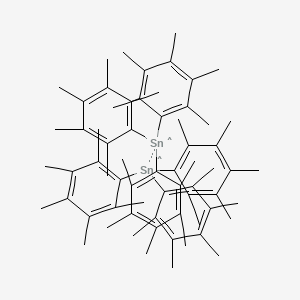

![2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B15213863.png)
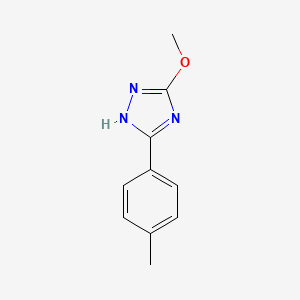
![N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide](/img/structure/B15213872.png)
